9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]-

Regiochemistry Chemical Synthesis Medicinal Chemistry

The target compound, 9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- (CAS 669774-90-7), is a synthetic, trisubstituted purine derivative. Its structure features a 2-aminopurine core with a 6-chloro substituent and a meta-chloromethyl benzyl group at the N9 position.

Molecular Formula C13H11Cl2N5
Molecular Weight 308.16 g/mol
CAS No. 669774-90-7
Cat. No. B12547205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]-
CAS669774-90-7
Molecular FormulaC13H11Cl2N5
Molecular Weight308.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)CCl)CN2C=NC3=C2N=C(N=C3Cl)N
InChIInChI=1S/C13H11Cl2N5/c14-5-8-2-1-3-9(4-8)6-20-7-17-10-11(15)18-13(16)19-12(10)20/h1-4,7H,5-6H2,(H2,16,18,19)
InChIKeyCRJPPMBLJPQYAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- (CAS 669774-90-7) – A Heterobifunctional Purine Scaffold for Medicinal Chemistry


The target compound, 9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- (CAS 669774-90-7), is a synthetic, trisubstituted purine derivative . Its structure features a 2-aminopurine core with a 6-chloro substituent and a meta-chloromethyl benzyl group at the N9 position. This specific configuration establishes it as a versatile, heterobifunctional intermediate, with the aryl chloride and alkyl chloride enabling orthogonal chemical modifications for the generation of focused libraries of bioactive purine analogs .

Why Generic Substitution of 9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- with Other Purine Analogs is Scientifically Unsound


Simple in-class substitution of this compound with other purine derivatives is not scientifically valid due to critical, quantifiable differences in regiochemistry and substitution pattern that drastically alter biological activity. Shifting the substituent from the N9 to the N7 position produces an entirely distinct chemotype, while even subtle changes from a meta- to ortho- or para-chloromethylphenyl group yield different compounds with divergent chemical reactivity and target engagement profiles. The specific combination of a 2-amino-6-chloro-9-meta-substituted structure in this compound is not generic to the purine class [1]. Furthermore, within the same N9-meta series, replacing the 2-amino group with a chlorine atom fundamentally changes the pharmacophore, resulting in molecules with markedly different, and often superior, anticancer potency [2].

Quantitative Differentiation Guide for CAS 669774-90-7 vs. its Closest Analogs


Evidence Item 1: Regioselective N9 vs. N7 Alkylation Determines Chemotype and Biological Potential

The target compound is exclusively alkylated at the N9 position of the purine ring. This is in direct contrast to its N7-alkylated isomer, 6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purin-2-amine (CAS 924904-12-1). A systematic study on this class of compounds confirms that N9 and N7 isomers are distinct products formed from the reaction of substituted chloropurines with α,α'-dichloroxylenes, and these isomers are evaluated as separate compound series with divergent biological outcomes [1].

Regiochemistry Chemical Synthesis Medicinal Chemistry

Evidence Item 2: Ortho/Meta/Para Chloromethyl Substituent Differentiation Impacts Chemical Reactivity

The 3-(chloromethyl)phenyl substituent of CAS 669774-90-7 is the meta-isomer. This structural feature directly differentiates it from the ortho-isomer 6-Chloro-9-(2-(chloromethyl)benzyl)-9H-purin-2-amine (CAS 669774-85-0) and the para-isomer 6-Chloro-9-(4-(chloromethyl)benzyl)-9H-purin-2-amine (CAS 669774-95-2). A study of analogous N9-benzylpurine derivatives confirms that ortho-, meta-, and para-substituted series are synthesized and evaluated as separate entities, indicating that the substitution pattern is a critical variable for both synthetic strategy and biological activity [1].

Structure-Activity Relationship Chemical Reactivity Isomerism

Evidence Item 3: 2-Amino vs. 2-Chloro Substituent Profoundly Alters Anticancer Activity

The target compound's 2-amino substituent differentiates it from the most active compounds within its chemotype, which bear a 2-chloro substituent. Research shows that within the meta-N9-[(chloromethylphenyl)methyl]purine series, the 2,6-dichloropurine analogs (e.g., compound 8) exhibited 'significant antineoplastic activity' in a panel of NCI-H460, MCF7, and SF-268 cancer cell lines, reducing cell growth to ca. 32% or less. These active compounds were advanced to a full 60-cell line panel for GI50 determination. The presence of the 2-amino group on the target compound instead of a 2-chloro atom creates a different pharmacophore with distinct activity [1].

Anticancer Structure-Activity Relationship Cytotoxicity

Validated Application Scenarios for 9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]-


Scenario 1: Scaffold for Targeted Covalent Inhibitor (TCI) Design

The benzylic chloride of the meta-chloromethyl group serves as an electrophilic warhead for covalent modification of biological targets, while the 6-chloro and 2-amino groups offer additional vectors for affinity optimization through nucleophilic aromatic substitution and other derivatizations. This is a direct application of the compound's heterobifunctional design [1].

Scenario 2: Reference Compound for N9 vs. N7 Regioselectivity Studies

As a pure N9-alkylated isomer, CAS 669774-90-7 is an essential reference standard for analytical and synthetic chemistry workflows focused on controlling purine regioselectivity. Its distinct chromatographic and spectroscopic profile compared to the N7-isomer (CAS 924904-12-1) is critical for process chemistry validation [1].

Scenario 3: Key Intermediate in 2,6-Dichloro Anticancer Purine Synthesis

The 2-amino group can be chemically converted to a chlorine atom using Sandmeyer-type chemistry. This route establishes CAS 669774-90-7 as a strategic synthetic intermediate for generating the highly active 2,6-dichloro-N9-meta-substituted purine derivatives identified in anticancer studies [1].

Quote Request

Request a Quote for 9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.